

Physical and chemical properties of 1-(3-Bromopropoxy)-4-nitrobenzene.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromopropoxy)-4-nitrobenzene

Cat. No.: B085016

[Get Quote](#)

An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(3-Bromopropoxy)-4-nitrobenzene** (CAS No. 13094-50-3), a valuable building block in organic synthesis and drug discovery. This document outlines its key characteristics, synthesis, and reactivity, with a focus on providing practical data and experimental context for laboratory applications.

Chemical Identity and Physical Properties

1-(3-Bromopropoxy)-4-nitrobenzene is an aromatic ether characterized by a nitro-substituted phenyl ring linked to a brominated propyl chain via an ether bond. It is important to distinguish this compound from its isomer, 1-(3-Bromopropyl)-4-nitrobenzene (CAS No. 53712-77-9), in which the propyl chain is directly attached to the benzene ring. The ether linkage in the title compound significantly influences its chemical reactivity and physical properties.

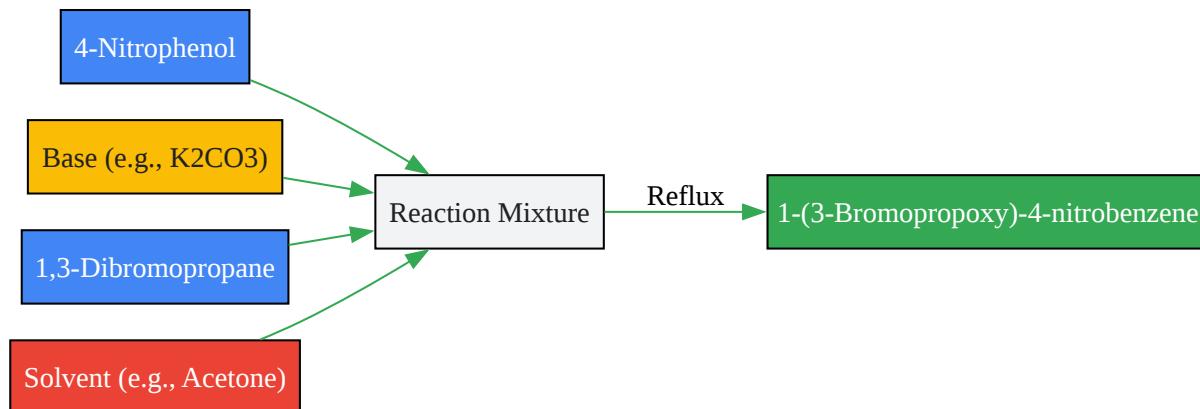

A summary of the known physical and chemical properties of **1-(3-Bromopropoxy)-4-nitrobenzene** is presented in Table 1.

Table 1: Physical and Chemical Properties of **1-(3-Bromopropoxy)-4-nitrobenzene**

Property	Value	Source(s)
CAS Number	13094-50-3	[1][2][3][4]
Molecular Formula	C ₉ H ₁₀ BrNO ₃	[1][3][4]
Molecular Weight	260.09 g/mol	[1][3][4]
Melting Point	56-58 °C	N/A
Boiling Point	373.3 ± 22.0 °C at 760 mmHg	N/A
Density	1.5 ± 0.1 g/cm ³	N/A
Appearance	Pale yellow solid (predicted)	N/A

Synthesis and Experimental Protocols

The primary synthetic route to **1-(3-Bromopropoxy)-4-nitrobenzene** is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-nitrophenol attacks a dibromoalkane.

[Click to download full resolution via product page](#)

Caption: General workflow for the Williamson ether synthesis of **1-(3-Bromopropoxy)-4-nitrobenzene**.

Detailed Experimental Protocol (Proposed)

While a specific, peer-reviewed protocol for the synthesis of **1-(3-Bromopropoxy)-4-nitrobenzene** is not readily available in the searched literature, a standard Williamson ether synthesis procedure can be adapted. The following is a proposed experimental protocol based on the synthesis of analogous compounds[5].

Materials:

- 4-Nitrophenol
- 1,3-Dibromopropane
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Ethyl acetate
- Hexane
- Brine (saturated aqueous $NaCl$ solution)
- Magnesium Sulfate ($MgSO_4$), anhydrous

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
- Stir the mixture at room temperature for 15 minutes to form the potassium 4-nitrophenoxide in situ.
- Add 1,3-dibromopropane (1.2 eq.) to the reaction mixture.

- Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
- Combine the fractions containing the desired product and evaporate the solvent to yield **1-(3-Bromopropoxy)-4-nitrobenzene**.

Purification and Characterization:

- The final product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectral Data (Predicted)

No experimental spectra for **1-(3-Bromopropoxy)-4-nitrobenzene** were found in the searched literature. However, based on the known spectra of analogous compounds, the following spectral characteristics can be predicted.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the bromopropoxy chain.

- **Aromatic Protons:** Two doublets in the downfield region (δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be further downfield than the protons ortho to the electron-donating ether group.
- **Aliphatic Protons:** Three triplets in the upfield region (δ 2.0-4.5 ppm).
 - A triplet corresponding to the $-\text{O}-\text{CH}_2-$ group.

- A triplet corresponding to the -CH₂-Br group.
- A multiplet (likely a pentet) for the central -CH₂- group, coupled to the adjacent methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the aromatic and aliphatic carbons.

- Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon bearing the nitro group and the carbon bearing the ether oxygen will be distinct, as will the two sets of equivalent aromatic CH carbons.
- Aliphatic Carbons: Three signals in the aliphatic region (δ 20-70 ppm) corresponding to the three methylene carbons of the bromopropoxy chain.

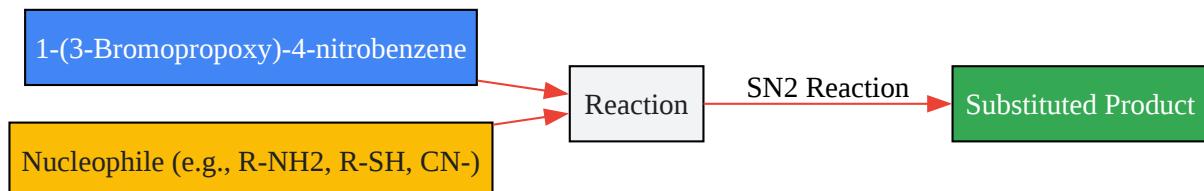
IR Spectroscopy

The infrared spectrum will be characterized by strong absorptions corresponding to the nitro group and the ether linkage.

- NO₂ Stretch: Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
- C-O-C Stretch: A strong band in the region of 1250-1050 cm⁻¹.
- C-Br Stretch: A band in the fingerprint region, typically around 650-550 cm⁻¹.
- Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
- Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would likely involve:


- Cleavage of the C-Br bond, resulting in a [M-Br]⁺ fragment.

- Alpha-cleavage of the ether bond.
- Loss of the nitro group.
- Fragmentation of the propyl chain.

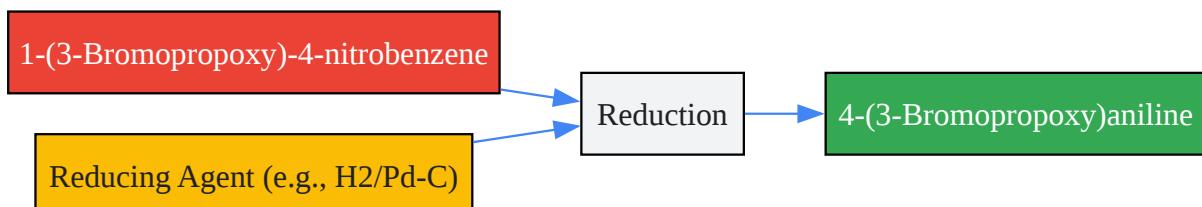
Chemical Properties and Reactivity

Reactivity of the Alkyl Bromide

The terminal bromine atom on the propoxy chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions (S_N2). This allows for the facile introduction of a wide range of functional groups.

[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution at the brominated carbon.


This reactivity makes **1-(3-Bromopropoxy)-4-nitrobenzene** a useful intermediate for synthesizing a variety of derivatives, including amines, thiols, and nitriles, by reacting it with the corresponding nucleophiles[6].

Reactivity of the Nitroaromatic Ring

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (S_NAr), particularly at the positions ortho and para to the nitro group. In this molecule, these positions are occupied by the ether linkage and hydrogen atoms.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation ($H_2/Pd-C$), or metals in acidic media (e.g., Sn/HCl , Fe/HCl). This transformation is fundamental in medicinal chemistry for the synthesis of anilines, which are common pharmacophores[7][8].

[Click to download full resolution via product page](#)

Caption: Reduction of the nitro group to an amine.

Stability

1-(3-Bromopropoxy)-4-nitrobenzene is expected to be a stable compound under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Thermal decomposition may lead to the release of toxic fumes, including oxides of nitrogen and hydrogen bromide. While specific data for this compound is unavailable, related nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures[9].

Solubility

Based on its structure, **1-(3-Bromopropoxy)-4-nitrobenzene** is expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran[3][10].

Applications in Research and Drug Development

Nitroaromatic compounds are important precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals[11][12]. The dual functionality of **1-(3-Bromopropoxy)-4-nitrobenzene** makes it a particularly useful building block. The bromoalkyl chain can serve as a linker to attach the nitroaromatic moiety to other molecules, while the nitro group can be converted to an amine for further derivatization. This compound and its derivatives have potential applications in the development of:

- Hypoxia-activated prodrugs: The nitro group can be selectively reduced in the hypoxic environment of solid tumors, releasing a cytotoxic agent[13].
- Enzyme inhibitors: The substituted aniline derived from this compound can be a key component of molecules designed to inhibit specific enzymes, such as kinases[14].
- Antimicrobial agents: Many nitro-containing compounds exhibit antimicrobial activity[15].

Conclusion

1-(3-Bromopropoxy)-4-nitrobenzene is a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. Its distinct reactive sites—the alkyl bromide and the nitroaromatic ring—allow for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures. While experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on the well-understood chemistry of its constituent functional groups. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. nbino.com [nbino.com]
- 8. nbino.com [nbino.com]

- 9. Benzene, 1-nitro-4-phenoxy- [webbook.nist.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asdlib.org [asdlib.org]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(3-Bromopropoxy)-4-nitrobenzene.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085016#physical-and-chemical-properties-of-1-3-bromopropoxy-4-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com